N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide
CAS No.:
Cat. No.: VC15486363
Molecular Formula: C25H21N3O3S2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N3O3S2 |
|---|---|
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C25H21N3O3S2/c1-15-3-5-18(6-4-15)24(31)27-20-11-12-21-22(13-20)33-25(28-21)32-14-23(30)26-19-9-7-17(8-10-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)(H,27,31) |
| Standard InChI Key | YJIMXNZIDKYQDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Introduction
Potential Applications
Compounds with similar structures, such as those containing benzothiazole rings, have been studied for their antimicrobial and anticancer properties. For instance, derivatives of thiazoles have shown promising activity against various pathogens and cancer cell lines .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzothiazole ring and the attachment of the carbamoyl and acetylphenyl groups. Characterization methods like NMR, IR, and mass spectrometry are commonly used to confirm the structure and purity of the compound.
Biological Activity
While specific data on N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide is not available, compounds with similar structures have shown potential in biological assays. For example, thiazole derivatives have demonstrated antimicrobial and anticancer activities .
Data Tables
Given the lack of specific data on this compound, we can look at similar compounds for insights:
| Compound Type | Molecular Formula | Molecular Weight | Potential Activity |
|---|---|---|---|
| Thiazole Derivatives | Varies | Varies | Antimicrobial, Anticancer |
| Benzothiazole Derivatives | C24H18ClN3O3S2 (similar) | Approximately 496 g/mol (similar) | Antimicrobial, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume